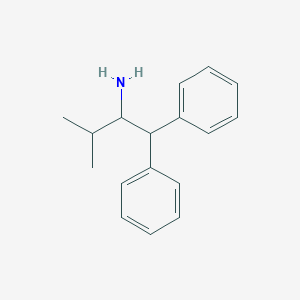

(R)-2-Amino-3-methyl-1 1-diphenylbutane&

Description

Significance of Chiral Amines in Modern Organic Synthesis and Catalysis

Chiral amines are indispensable building blocks in the fields of organic synthesis and catalysis. Their significance stems from their prevalence as core structural motifs in a vast array of biologically active molecules, including a large percentage of pharmaceuticals and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. acs.org The specific three-dimensional arrangement (stereochemistry) of these amine groups is often critical for biological function, making their stereoselective synthesis a key objective in medicinal chemistry and drug development.

Beyond their presence in final products, chiral amines are widely employed as chiral auxiliaries, catalysts, and resolving agents. acs.orgdbpedia.org As chiral auxiliaries, they can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved for recovery and reuse. wikipedia.org In catalysis, they can act as chiral bases, form components of organocatalysts, or serve as ligands for metal centers in asymmetric transition-metal catalysis. dbpedia.org The development of efficient methods for producing enantiomerically pure amines, such as asymmetric hydrogenation, reductive amination, and biocatalysis, remains an active and vital area of chemical research. acs.orgsynarchive.comwikipedia.orgorganic-chemistry.org

Overview of Butane (B89635) Derivatives with Diphenyl and Amino Substitution

The scaffold of (R)-2-Amino-3-methyl-1,1-diphenylbutane belongs to a class of compounds characterized by a short, four-carbon butane backbone. This backbone is substituted with two key functional arrays that dictate its chemical utility. The first is a primary amino group at the C2 position, which provides a nucleophilic and basic site for further chemical transformations. The second is a geminal diphenyl group at the C1 position, which imparts significant steric bulk.

This combination of a functional handle (the amine) and a large, sterically demanding group is a common design principle for chiral auxiliaries and ligands. The bulky diphenyl moiety helps to create a well-defined and rigid chiral environment around the reactive center, influencing the facial selectivity of approaching reagents and thus controlling the stereochemical outcome of a reaction. The butane framework provides a relatively constrained conformation, further enhancing the predictability of its stereodirecting influence. A closely related and foundational compound is the corresponding amino alcohol, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, which serves as a direct precursor to highly effective catalysts. sigmaaldrich.com

Genesis and Early Research on (R)-2-Amino-3-methyl-1,1-diphenylbutane Scaffolds

The conceptual origins of the (R)-2-Amino-3-methyl-1,1-diphenylbutane scaffold are deeply rooted in the development of asymmetric synthesis, particularly the work on chiral auxiliaries and catalysts derived from the natural chiral pool. Amino acids, being readily available in high enantiopurity, have long been attractive starting materials for the synthesis of such chemical tools. santiago-lab.comresearchgate.net

Specifically, this scaffold is derived from the natural amino acid L-valine. A pivotal moment in this area of research was the development of the Corey-Bakshi-Shibata (CBS) reduction, first reported in the 1980s. synarchive.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst to achieve the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgorganic-chemistry.org The most common and effective catalysts for this transformation are prepared from chiral amino alcohols, with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (also known as (R)-diphenylvalinol) being a prominent example. sigmaaldrich.com This key amino alcohol is synthesized from L-valine, establishing a direct link between the amino acid and the powerful catalytic system. santiago-lab.com The genesis of the target amine, (R)-2-Amino-3-methyl-1,1-diphenylbutane, arose from this intensive period of research focused on creating robust, predictable, and sterically demanding chiral controllers for asymmetric reactions.

Current State of Research and Relevance of (R)-2-Amino-3-methyl-1,1-diphenylbutane

Currently, (R)-2-Amino-3-methyl-1,1-diphenylbutane is recognized as a valuable chiral building block in synthetic chemistry. scbt.com Its commercial availability indicates its utility in both academic and industrial research settings. digitgaps.com The primary relevance of the compound lies in its potential as a precursor for more complex, high-value chemical entities.

Its structural framework is ideal for the synthesis of chiral ligands for asymmetric catalysis. For instance, the primary amine can be functionalized to create phosphine-amine ligands, which are important in various transition-metal-catalyzed reactions. The related compound, (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane, exemplifies this type of derivatization. bldpharm.com Furthermore, the amine itself can be used as a chiral base or as a resolving agent to separate enantiomers of racemic acids through the formation of diastereomeric salts. The (S)-enantiomer has been noted for its use as a chiral test compound in analytical separations, suggesting a similar role for the (R)-enantiomer.

Scope and Objectives of Academic Research Pertaining to (R)-2-Amino-3-methyl-1,1-diphenylbutane

Academic research involving (R)-2-Amino-3-methyl-1,1-diphenylbutane and its derivatives is primarily focused on leveraging its unique stereochemical and structural features for applications in asymmetric synthesis. The main objectives include:

Synthesis of Novel Chiral Ligands: A major goal is the incorporation of the diphenylbutane scaffold into new ligand architectures for transition-metal catalysis. Research aims to develop catalysts that can achieve high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling.

Development of Organocatalysts: The primary amine functionality allows for its use as a platform to build new organocatalysts, where the steric bulk and defined chirality can influence the stereochemical course of reactions.

Application in Total Synthesis: The compound can serve as a key chiral fragment in the synthesis of complex natural products and pharmaceutical targets, where the stereocenter is incorporated directly into the final molecular framework.

Chiral Resolution Studies: Further exploration of its efficacy as a resolving agent for a wider range of racemic compounds remains a practical objective, offering a straightforward method for accessing other enantiopure materials.

Data Tables

Table 1: Physicochemical Properties of (R)-2-Amino-3-methyl-1,1-diphenylbutane

| Property | Value | Source |

| CAS Number | 400870-29-3 | scbt.comscbt.com |

| Molecular Formula | C₁₇H₂₁N | scbt.comscbt.com |

| Molecular Weight | 239.36 g/mol | scbt.comscbt.com |

| Appearance | Not specified in sources, likely a solid | |

| Category | Chiral Reagent | scbt.com |

Table 2: Summary of Research Context and Applications

| Research Area | Finding/Application | Key Precursor/Related Compound | Source |

| Asymmetric Catalysis | The scaffold originates from precursors used in the highly effective Corey-Itsuno (CBS) reduction for enantioselective ketone reduction. | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | synarchive.comwikipedia.orgorganic-chemistry.org |

| Chiral Building Block | It is used as a starting material or intermediate in the synthesis of other chiral molecules. | L-Valine | santiago-lab.comscbt.com |

| Ligand Synthesis | The amine group serves as a handle for creating more complex ligands, such as phosphine-amine derivatives for catalysis. | (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane | bldpharm.com |

| Chiral Analysis | The enantiomeric form, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, is used as a test compound for enantio-separation. | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,1-diphenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRIVAFIKUXDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Amino 3 Methyl 1,1 Diphenylbutane

Retrosynthetic Analysis of (R)-2-Amino-3-methyl-1,1-diphenylbutane

A retrosynthetic approach to (R)-2-Amino-3-methyl-1,1-diphenylbutane involves the logical disconnection of the target molecule into simpler, commercially available starting materials. The analysis primarily focuses on the strategic cleavage of carbon-carbon and carbon-nitrogen bonds to reveal key precursors and inform the design of a forward synthesis.

Key Bond Disconnections Leading to Chiral Amine Precursors

The principal retrosynthetic disconnection of the target molecule involves the C-N bond of the primary amine. This leads to a chiral carbonyl precursor, 3-methyl-1,1-diphenylbutan-2-one. This ketone contains the crucial stereocenter and its synthesis is a key challenge. A further disconnection of the C2-C3 bond in this ketone precursor simplifies the structure to diphenylmethane and isobutyryl chloride.

Another strategic disconnection can be envisioned at the C1-C2 bond, leading to a diphenylmethyl carbanion equivalent and a chiral amino acid derivative, specifically a protected (R)-valine derivative. This approach has the advantage of starting with a readily available chiral pool material, thereby introducing the desired stereochemistry early in the synthetic sequence.

Strategies for Chiral Induction and Stereocontrol

Achieving the desired (R)-stereochemistry at the C2 position is the cornerstone of the synthesis. Several strategies can be employed for this purpose:

Substrate-controlled synthesis: This approach relies on the use of a chiral starting material, such as (R)-valine, to direct the stereochemical outcome of subsequent reactions.

Auxiliary-controlled synthesis: A chiral auxiliary can be temporarily attached to a prochiral precursor to direct the stereoselective formation of the desired stereocenter. The auxiliary is then removed in a later step.

Catalyst-controlled synthesis: The use of a chiral catalyst, such as a chiral transition metal complex, can promote the enantioselective transformation of a prochiral substrate to the desired chiral product. Asymmetric hydrogenation of a suitable imine precursor is a potential application of this strategy.

Enantioselective Synthesis Routes to (R)-2-Amino-3-methyl-1,1-diphenylbutane

Building upon the retrosynthetic analysis, several enantioselective forward synthetic routes can be proposed. One plausible route involves the asymmetric reduction of a prochiral imine derived from 3-methyl-1,1-diphenylbutan-2-one.

Another approach could involve the nucleophilic addition of a diphenylmethyl organometallic reagent to a chiral nitrone derived from (R)-valinal. Subsequent reduction of the nitrone functionality would yield the target amine.

Chiral Resolution Techniques

In cases where an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture of 2-amino-3-methyl-1,1-diphenylbutane can be employed. This technique separates the two enantiomers based on their differential interactions with a chiral resolving agent.

Diastereomeric Salt Formation and Crystallization

A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general principle involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, in a suitable solvent. nih.govgoogle.com The difference in the crystal lattice energies of the two diastereomeric salts leads to one of them crystallizing preferentially. After separation of the crystals, the desired enantiomer of the amine can be liberated by treatment with a base. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization conditions.

| Resolving Agent | Potential Solvent Systems |

| (+)-Tartaric Acid | Methanol, Ethanol, Isopropanol (B130326) |

| (-)-Mandelic Acid | Acetone (B3395972), Ethyl Acetate |

| (+)-Camphorsulfonic Acid | Water, Ethanol/Water mixtures |

Interactive Data Table: The table above provides examples of common chiral resolving acids and potential solvent systems that could be screened for the resolution of racemic 2-amino-3-methyl-1,1-diphenylbutane. The optimal combination would need to be determined experimentally.

Kinetic Resolution via Biocatalysis

Kinetic resolution is another powerful technique for separating enantiomers. This method utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer of the racemic mixture at a faster rate than the other. This results in the enrichment of the unreacted enantiomer and the formation of a new, enantiomerically enriched product.

For the resolution of racemic 2-amino-3-methyl-1,1-diphenylbutane, a lipase or an acylase could be employed to selectively acylate one of the enantiomers. For instance, in the presence of an acyl donor, a lipase might preferentially catalyze the formation of the N-acetyl derivative of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated product and the unreacted amine can then be separated based on their different chemical properties. The success of this method hinges on the enantioselectivity of the chosen enzyme.

| Enzyme Class | Potential Reaction |

| Lipase | Enantioselective N-acylation |

| Acylase | Enantioselective deacylation of a racemic N-acyl derivative |

| Transaminase | Asymmetric amination of a prochiral ketone precursor |

Interactive Data Table: This table outlines potential biocatalytic approaches for the kinetic resolution of 2-amino-3-methyl-1,1-diphenylbutane or the asymmetric synthesis of its precursors.

Asymmetric Amination Strategies

Asymmetric amination reactions provide a direct route to chiral amines from prochiral precursors. Several strategies fall under this category, each offering a unique approach to establishing the stereocenter at the C-2 position of the target molecule.

Chiral Auxiliary-Directed Nucleophilic Addition or Substitution

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of (R)-2-amino-3-methyl-1,1-diphenylbutane, a plausible strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective nucleophilic addition or substitution reaction to introduce the amino group.

For instance, a chiral oxazolidinone auxiliary could be acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone. The carbonyl group of this intermediate could then direct the diastereoselective addition of a nucleophile. Subsequent cleavage of the auxiliary would yield the desired chiral amine. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.

Asymmetric Reductive Amination of Prochiral Ketones

Asymmetric reductive amination of the corresponding prochiral ketone, 3-methyl-1,1-diphenylbutan-2-one, is a highly attractive and atom-economical approach to (R)-2-amino-3-methyl-1,1-diphenylbutane. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst.

The key to success in this methodology lies in the selection of a highly efficient and enantioselective catalyst. Chiral transition metal complexes, particularly those based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands, have proven to be effective for this transformation. The catalyst facilitates the transfer of a hydride from a hydrogen source (e.g., H₂) to one face of the imine, thereby establishing the desired stereocenter.

Table 2: Key Components in Asymmetric Reductive Amination

| Component | Example | Role |

| Prochiral Ketone | 3-methyl-1,1-diphenylbutan-2-one | Precursor to the chiral amine |

| Amine Source | Ammonia, Ammonium (B1175870) acetate | Provides the nitrogen atom |

| Chiral Catalyst | [Rh(COD)Cl]₂ + (R)-BINAP | Controls the stereoselectivity of the reduction |

| Reducing Agent | H₂ gas | Hydride source |

| Solvent | Methanol, Toluene | Reaction medium |

Enantioselective Hydroamination Reactions

Enantioselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. While less common for the synthesis of this specific target, a hypothetical route could involve the hydroamination of a suitably substituted alkene, such as 1,1-diphenyl-3-methyl-1-butene. A chiral catalyst, typically based on a transition metal like rhodium or iridium, would be required to control the regioselectivity and enantioselectivity of the amine addition. The development of catalysts that can effectively control the stereochemistry of intermolecular hydroaminations of non-activated alkenes remains an active area of research.

Stereoselective C-N Bond Formation Reactions

This category encompasses a broad range of reactions where a carbon-nitrogen bond is formed stereoselectively. One such approach could involve the asymmetric aziridination of an alkene precursor, followed by regioselective ring-opening of the aziridine with a suitable nucleophile. The stereochemistry of the final product would be determined by the stereochemistry of the aziridination step and the regioselectivity of the ring-opening.

Another strategy could be the use of chiral nitrogen-based nucleophiles in substitution reactions. For example, a chiral amine could be used to displace a leaving group on a suitable electrophilic precursor in a stereospecific manner.

Utilization of Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds can serve as excellent starting materials for the synthesis of more complex chiral molecules.

For the synthesis of (R)-2-amino-3-methyl-1,1-diphenylbutane, the amino acid (R)-valine is an ideal chiral pool precursor due to its structural similarity, possessing the same stereocenter and isopropyl group. A synthetic route starting from (R)-valine would involve the transformation of the carboxylic acid functionality into a diphenylmethyl group. This could potentially be achieved through a series of steps, including reduction of the carboxylic acid to an alcohol, conversion to a suitable leaving group, and subsequent reaction with a diphenylmethylating agent, such as a Grignard or organolithium reagent. The key advantage of this approach is that the stereocenter is already established in the starting material, thus avoiding the need for an asymmetric induction step.

Table 3: Potential Synthetic Steps from (R)-Valine

| Step | Transformation | Reagents |

| 1 | Protection of the amino group | Boc₂O or Cbz-Cl |

| 2 | Reduction of the carboxylic acid | LiAlH₄ or BH₃·THF |

| 3 | Conversion of the alcohol to a leaving group | TsCl, MsCl, or PBr₃ |

| 4 | Introduction of the diphenylmethyl group | Ph₂CuLi or PhMgBr with a suitable catalyst |

| 5 | Deprotection of the amino group | Acidic or hydrogenolytic conditions |

Stereospecific Transformations from Enantiopure Starting Materials

A prominent and logical approach to the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane involves the use of the readily available and enantiopure amino acid, (R)-valine, as the primary chiral precursor. This strategy ensures that the stereochemical integrity of the final product is established from the outset.

The synthetic pathway typically commences with the reduction of the carboxylic acid functionality of (R)-valine to an alcohol, yielding (R)-valinol. This transformation can be achieved using potent reducing agents such as lithium aluminum hydride (LiAlH₄) or by employing milder and more selective methods.

Subsequently, the amino group of (R)-valinol is protected to prevent its interference in subsequent reaction steps. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are often utilized. The protected (R)-valinol is then oxidized to the corresponding aldehyde, N-protected (R)-valinal. This oxidation is a critical step and can be accomplished using various reagents, such as the Swern oxidation or Dess-Martin periodinane, which are known for their mild conditions and high yields.

The key carbon-carbon bond-forming step involves the diastereoselective addition of a phenyl nucleophile to the N-protected (R)-valinal. This is typically achieved through a Grignard reaction, employing phenylmagnesium bromide (PhMgBr). The addition of two equivalents of the Grignard reagent to the aldehyde leads to the formation of the corresponding N-protected (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. The final step involves the deprotection of the amino group to yield the target compound, (R)-2-Amino-3-methyl-1,1-diphenylbutane.

Stereoinversion and Stereoconservation in the Synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane

Maintaining the stereochemical integrity of the chiral center originating from (R)-valine is paramount throughout the synthetic sequence. The potential for stereoinversion or racemization must be carefully considered at each step.

Mechanistic Pathways Leading to Stereochemical Retention

The stereochemical outcome of the nucleophilic addition of the phenyl Grignard reagent to the N-protected (R)-valinal is governed by the principles of 1,2-asymmetric induction. Two primary models, the Felkin-Anh model and the Cram chelation-control model, are often invoked to predict the diastereoselectivity of such reactions libretexts.orgwikipedia.org.

In the absence of a chelating group, the Felkin-Anh model generally predicts the stereochemical outcome. This model posits that the largest substituent on the α-chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of N-protected (R)-valinal, the bulky isopropyl group would be considered the largest substituent. The nucleophilic attack of the phenyl group would then occur from the less hindered face, leading to the formation of a specific diastereomer.

However, the presence of a protecting group on the α-amino group can introduce the possibility of chelation control. If the protecting group and the aldehyde's oxygen atom can form a stable chelate with the magnesium ion of the Grignard reagent, a rigid cyclic intermediate is formed. This chelation constrains the conformation of the aldehyde, and the nucleophile is directed to attack from the less sterically hindered face of this chelated complex, often leading to the opposite diastereomer predicted by the Felkin-Anh model libretexts.org. The choice of protecting group and reaction conditions can therefore be crucial in directing the stereochemical outcome of this key step.

Investigations of Walden Inversion during Derivatization

Walden inversion, a complete inversion of configuration at a chiral center, is a hallmark of Sₙ2 reactions researchgate.netnih.govnih.gov. In the synthetic pathway to (R)-2-Amino-3-methyl-1,1-diphenylbutane, the potential for Walden inversion would be most relevant if any of the synthetic steps involved a direct nucleophilic substitution at the chiral carbon bearing the amino group.

For instance, if the hydroxyl group of the intermediate amino alcohol were to be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile, an Sₙ2 reaction could occur, leading to an inversion of stereochemistry. However, the described synthetic route from (R)-valine avoids such transformations at the chiral center. The reduction of the carboxylic acid, protection of the amine, oxidation to the aldehyde, and the Grignard addition all occur at functional groups attached to the chiral center, without breaking and reforming bonds directly at the stereocenter itself. Therefore, the stereochemistry established by the starting material, (R)-valine, is expected to be retained throughout the synthesis, assuming that no racemization occurs.

Optimization and Scalability of Synthetic Pathways for (R)-2-Amino-3-methyl-1,1-diphenylbutane

The successful laboratory-scale synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane provides a foundation for further optimization to enhance its efficiency, purity, and environmental sustainability, particularly for potential scale-up.

Yield Maximization and Purity Enhancement Strategies

For the Grignard reaction, factors such as the solvent, temperature, and the nature of the Grignard reagent (e.g., chloride vs. bromide) can significantly impact the yield and diastereoselectivity nih.govmdpi.com. The use of additives, such as cerium(III) chloride, has been shown to improve the efficiency of Grignard additions to carbonyl compounds by reducing side reactions nih.gov.

Purification of the final product and intermediates is critical for achieving high purity. Chromatographic techniques are often employed, but for larger-scale production, crystallization is a more desirable method for purification as it is generally more cost-effective and can lead to highly pure products.

Strategies for Yield Maximization and Purity Enhancement

| Synthetic Step | Optimization Strategy | Expected Outcome |

|---|---|---|

| Reduction of (R)-valine | Use of milder and more selective reducing agents. | Improved yield and reduced side products. |

| N-protection | Screening of different protecting groups for ease of introduction and removal. | High-yielding protection and deprotection steps. |

| Oxidation to Aldehyde | Employment of mild oxidation reagents like Dess-Martin periodinane. | Minimized over-oxidation to the carboxylic acid. |

| Grignard Reaction | Optimization of solvent, temperature, and use of additives like CeCl₃. | Increased diastereoselectivity and overall yield. |

| Purification | Development of crystallization protocols for intermediates and the final product. | High purity without the need for extensive chromatography. |

Atom Economy and Green Chemistry Principles in (R)-2-Amino-3-methyl-1,1-diphenylbutane Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes considerations of atom economy, the use of safer solvents, and the reduction of waste chiralpedia.com.

The atom economy of a multi-step synthesis can be assessed by calculating the percentage of atoms from the reactants that are incorporated into the final product . In the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane from (R)-valine, the use of protecting groups inherently lowers the atom economy, as these groups are introduced and later removed.

To improve the greenness of the synthesis, several strategies can be employed. The use of biocatalysis, for instance, offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines and alcohols researchgate.netnih.govucl.ac.ukfrontiersin.org. Enzymes can operate under mild conditions in aqueous media, reducing the need for hazardous organic solvents.

For the Grignard reaction, which typically requires anhydrous ethereal solvents, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated. These solvents can be derived from renewable resources and have more favorable safety and environmental profiles compared to traditional solvents like diethyl ether and tetrahydrofuran (THF) nih.govnih.gov. Recent developments have also explored mechanochemical methods for Grignard reagent formation that significantly reduce the amount of solvent required researchgate.net.

Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Minimizing the use of protecting groups or developing catalytic methods that avoid them. | Reduced waste and improved efficiency. |

| Safer Solvents | Replacing traditional ethereal solvents in the Grignard reaction with greener alternatives like 2-MeTHF or CPME. | Reduced environmental impact and improved safety. |

| Use of Renewable Feedstocks | Starting from (R)-valine, which can be produced through fermentation. | Sustainable sourcing of the chiral precursor. |

| Catalysis | Exploring enzymatic resolutions or asymmetric catalytic routes to the final product. | Increased efficiency and selectivity, often under milder conditions. |

Process Intensification and Continuous Flow Approaches

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. Continuous flow chemistry, a key enabler of process intensification, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This approach offers numerous advantages over conventional batch production, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, improved reproducibility, and the potential for seamless integration of reaction and purification steps.

While the application of process intensification and continuous flow methodologies is well-documented for the synthesis of various chiral amines and their precursors, specific and detailed research findings, including data tables, for the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane using these approaches are not extensively available in publicly accessible scientific literature. The synthesis of chiral amino alcohols, which are immediate precursors to compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane, has been a subject of investigation within the context of continuous flow, often employing biocatalytic methods. These studies demonstrate the potential for enhanced productivity and selectivity. For instance, the use of immobilized enzymes in packed-bed reactors allows for high catalyst loading, efficient substrate conversion, and straightforward product separation, all of which are hallmarks of intensified processes.

The principles of continuous flow are particularly advantageous for asymmetric synthesis, a critical step in producing enantiomerically pure compounds. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher enantioselectivity and yields. Furthermore, the integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions, leading to more robust and efficient manufacturing processes.

Although detailed case studies and data tables specifically for the continuous flow synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane are not readily found, the broader success of these methodologies in the synthesis of structurally related chiral amines strongly suggests their applicability. Future research in this area would likely focus on adapting existing continuous flow protocols for asymmetric reduction or amination to the specific substrates required for the synthesis of this target molecule. The development of such a process would represent a significant advancement in the efficient and sustainable production of this important chiral building block.

Stereochemical Considerations and Enantiopurity Analysis of R 2 Amino 3 Methyl 1,1 Diphenylbutane

Enantiomeric Excess (ee) and Stereoisomeric Purity Determination Techniques

Beyond determining the absolute configuration, it is crucial to quantify the enantiomeric purity, or enantiomeric excess (ee), of a sample of (R)-2-Amino-3-methyl-1,1-diphenylbutane. Enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a mixture. rsc.org Several chromatographic techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and effective techniques for separating enantiomers and determining their respective proportions. yakhak.org This method utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. yakhak.orgsigmaaldrich.com

For the analysis of a chiral amine like (R)-2-Amino-3-methyl-1,1-diphenylbutane, a variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. yakhak.orgsigmaaldrich.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. yakhak.org The separated enantiomers are detected as they elute from the column, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from these peak areas.

Table 2: Representative Chiral HPLC Method Parameters for Amine Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Note: This table provides typical parameters for the chiral HPLC separation of amines and may need to be optimized for (R)-2-Amino-3-methyl-1,1-diphenylbutane. yakhak.org |

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.cz For less volatile compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net This typically involves reacting the amine with a suitable derivatizing agent to form a less polar and more volatile derivative.

Similar to chiral HPLC, chiral GC employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.net The enantiomers of the derivatized analyte interact diastereomerically with the chiral stationary phase, leading to their separation. The separated enantiomers are detected, and the resulting chromatogram allows for the calculation of the enantiomeric excess based on the integrated peak areas. nih.gov

Table 3: Representative Chiral GC Method Parameters for Amine Separation

| Parameter | Condition |

| Column | Chirasil-Val or Cyclodextrin-based CSP |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | e.g., 100 °C to 250 °C at 5 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: This table provides typical parameters for the chiral GC separation of derivatized amines and would require optimization for a derivative of (R)-2-Amino-3-methyl-1,1-diphenylbutane. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral shift reagents (CSRs), is a powerful, non-destructive technique for determining the enantiomeric purity of chiral compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane. CSRs are typically lanthanide complexes, such as derivatives of europium or praseodymium, which can reversibly bind to the amine functional group of the analyte.

This interaction forms transient diastereomeric complexes. Because these new complexes are diastereomers, they have different magnetic environments. Consequently, protons near the chiral center of the (R)- and (S)-enantiomers, which are chemically equivalent (isochronous) in a standard NMR spectrum, exhibit different chemical shifts (anisochronous) in the presence of the CSR. The result is a separation of signals for each enantiomer in the ¹H NMR spectrum.

The degree of separation is dependent on the specific CSR used, its concentration, and the solvent. For primary amines like (R)-2-Amino-3-methyl-1,1-diphenylbutane, common CSRs include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃.

The enantiomeric excess (% ee) can be calculated by integrating the separated signals corresponding to the (R)- and (S)-enantiomers. For instance, if a specific proton signal for the (R)-enantiomer integrates to IR and the corresponding signal for the (S)-enantiomer integrates to IS, the enantiomeric excess is determined by the formula:

% ee = |(IR - IS) / (IR + IS)| × 100

Hypothetical ¹H NMR Data with a Chiral Shift Reagent

The following table illustrates hypothetical data for the methine proton (CH-NH₂) of a sample of (R)-2-Amino-3-methyl-1,1-diphenylbutane with a high enantiomeric purity, analyzed with and without a CSR.

| Analyte Condition | Enantiomer | Chemical Shift (δ) ppm | Integration |

| Without CSR | (R)- and (S)- | 3.15 (unresolved) | 1.00 |

| With Eu(hfc)₃ | (R)-enantiomer | 4.85 | 0.98 |

| With Eu(hfc)₃ | (S)-enantiomer | 4.95 | 0.02 |

This interactive table demonstrates the signal splitting and chemical shift induced by the chiral shift reagent, allowing for the quantification of each enantiomer.

Derivatization with Chiral Auxiliaries Followed by Spectroscopic Analysis

An alternative and often complementary method for determining enantiopurity involves derivatization with a chiral auxiliary, also known as a chiral derivatizing agent (CDA). This process involves the covalent reaction of the chiral amine with a highly pure enantiomer of a CDA to form a pair of diastereomers. Unlike the transient complexes formed with CSRs, these diastereomers are stable, isolable compounds.

Because diastereomers possess different physical and chemical properties, they can be distinguished and quantified using standard spectroscopic or chromatographic techniques, most commonly NMR or High-Performance Liquid Chromatography (HPLC).

A widely used CDA for primary amines is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, known as Mosher's acid chloride. Reacting a sample of 2-amino-3-methyl-1,1-diphenylbutane with (R)-Mosher's acid chloride would yield two diastereomeric amides: (R,R)-amide and (S,R)-amide. These diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for precise integration and calculation of the original sample's enantiomeric excess.

The choice of the CDA is critical; it must be enantiomerically pure itself and react completely with both enantiomers of the amine without causing any racemization.

Illustrative Data for NMR Analysis after Derivatization

This table shows potential ¹H NMR data for the methoxy (B1213986) (-OCH₃) group of the diastereomeric amides formed by reacting a scalemic amine sample with (R)-Mosher's acid chloride.

| Diastereomeric Amide | Corresponding Amine Enantiomer | Chemical Shift (δ) ppm | Integration |

| (R,R)-Mosher's Amide | (R)-Amine | 3.55 | 0.95 |

| (S,R)-Mosher's Amide | (S)-Amine | 3.62 | 0.05 |

This interactive table highlights how the distinct chemical environments in the newly formed diastereomers lead to separable NMR signals, facilitating accurate purity assessment.

Stereochemical Stability and Racemization Studies of (R)-2-Amino-3-methyl-1,1-diphenylbutane

The stereochemical stability of (R)-2-Amino-3-methyl-1,1-diphenylbutane is paramount for its utility, as racemization would lead to a loss of its specific chiral properties. Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate). This section explores the factors that can compromise the compound's stereochemical integrity.

Influence of Environmental Factors on Stereochemical Integrity

The stability of the chiral center in (R)-2-Amino-3-methyl-1,1-diphenylbutane can be influenced by several environmental factors:

Temperature: Elevated temperatures can provide the necessary activation energy to overcome the barrier to racemization. The C-N bond and the C-H bond at the stereocenter have vibrational modes that, upon sufficient thermal energy, can lead to temporary flattening or bond cleavage-reformation, allowing for inversion of configuration.

pH: The presence of acidic or basic conditions can catalyze racemization. In acidic solutions, protonation of the amine group can occur. In strongly basic media, a potent base could potentially abstract the proton from the chiral carbon (the α-proton), leading to the formation of a planar carbanion intermediate. This achiral intermediate would then be protonated from either face with equal probability, resulting in a racemic mixture. Given the structure, abstraction of this proton is difficult but can be facilitated under harsh conditions.

Light: Exposure to ultraviolet (UV) or other high-energy radiation can sometimes induce photochemical reactions that lead to the formation of radical intermediates at the chiral center, which could subsequently racemize.

Summary of Environmental Stressor Effects on Racemization

| Environmental Factor | Potential Effect on Stereocenter | Severity of Risk |

| High Temperature | Increases kinetic energy, potentially overcoming the activation barrier for inversion. | Moderate to High |

| Extreme pH (Strong Acid/Base) | Can catalyze the formation of achiral intermediates (e.g., carbanion). | High |

| UV/High-Energy Light | May induce photochemical cleavage, forming radical intermediates. | Low to Moderate |

This interactive table summarizes the potential impact of various environmental stressors on the stereochemical stability of the compound.

Mechanistic Investigations of Racemization Pathways

Investigating the mechanism of racemization is crucial for defining the compound's operational and storage limits. For a chiral amine like (R)-2-Amino-3-methyl-1,1-diphenylbutane, two primary mechanistic pathways are generally considered for the inversion of the stereocenter:

Carbanion Formation (α-Proton Abstraction): This is a common pathway for compounds with an acidic proton adjacent to the stereocenter. A strong base removes the proton at the C2 position, creating a planar, sp²-hybridized carbanion. The lone pair on this carbanion is delocalized, making the structure achiral. Subsequent reprotonation can occur from either side of the plane, leading to both (R) and (S) products. The rate of racemization in this pathway would be highly dependent on the strength of the base and the pKa of the α-proton.

Nitrogen Inversion: While more commonly associated with secondary or tertiary amines where the nitrogen atom itself is the chiral center, it is a relevant concept. For a primary amine, this is not a direct racemization pathway for the carbon stereocenter. However, any reaction mechanism that involves the temporary removal and re-addition of the amino group could potentially lead to racemization if the resulting intermediate is planar.

For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the most plausible chemical racemization pathway under non-photochemical conditions involves the formation of a carbanion intermediate under strongly basic conditions. The bulky diphenyl and isopropyl groups would sterically hinder the approach of a base, suggesting that relatively harsh conditions (e.g., a very strong base like an organolithium reagent) would be necessary to induce racemization via this mechanism at a significant rate.

Mechanistic Investigations of Chemical Transformations Involving R 2 Amino 3 Methyl 1,1 Diphenylbutane

Acid-Base Properties and Protonation Equilibria

The basicity of an amine is a fundamental property that dictates its behavior in chemical reactions, particularly its ability to act as a base or a nucleophile. This property is quantified by the pKa of its conjugate acid.

The basicity of amines is influenced by several factors, including inductive effects and steric hindrance. libretexts.org Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and thus enhances basicity compared to ammonia (B1221849). libretexts.org However, the bulky isopropyl and diphenylmethyl groups in (R)-2-Amino-3-methyl-1,1-diphenylbutane introduce significant steric hindrance around the nitrogen atom. This steric bulk can impede the solvation of the protonated amine (the conjugate acid), which can decrease its stability and thereby reduce the basicity of the amine.

Table 1: Predicted and Comparative pKa Values

| Compound | Predicted/Known pKa | Notes |

| (R)-2-Amino-3-methyl-1,1-diphenylbutane | Not Experimentally Determined | Basicity is influenced by both inductive and steric effects. |

| (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 11.20 ± 0.50 (Predicted) chembk.com | Structurally similar, but the hydroxyl group may affect basicity. |

| Ammonia | 9.3 libretexts.org | Reference for a simple amine. |

| tert-Butylamine | ~10.7 | A sterically hindered primary amine. |

This table is generated based on available data and chemical principles. The pKa for the title compound is an educated estimate.

The nature of the solvent plays a crucial role in determining the basicity of an amine. askfilo.com Solvents can stabilize the amine and its conjugate acid to varying degrees, thereby shifting the protonation equilibrium.

Protic Solvents: In protic solvents like water and alcohols, the solvent molecules can form hydrogen bonds with the lone pair of electrons on the nitrogen atom and, more importantly, with the hydrogen atoms of the protonated ammonium (B1175870) ion. askfilo.comfiveable.me This solvation stabilizes the conjugate acid, which generally leads to an increase in the basicity of the amine. fiveable.me

Aprotic Solvents: In aprotic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), hydrogen bonding to the amine's lone pair is less significant or absent. askfilo.com The basicity in these solvents is more reflective of the intrinsic properties of the amine. The lack of strong solvation of the conjugate acid in aprotic solvents can lead to a decrease in apparent basicity compared to protic media. fiveable.me

The significant steric hindrance in (R)-2-Amino-3-methyl-1,1-diphenylbutane is expected to have a pronounced effect on its solvation. The bulky groups may hinder the approach of solvent molecules, leading to less effective solvation of both the free amine and its conjugate acid. This can result in complex and sometimes counterintuitive trends in basicity across different solvents.

Reactivity of the Amino Group in (R)-2-Amino-3-methyl-1,1-diphenylbutane

The amino group is a versatile functional group that can participate in a wide range of chemical reactions. Its reactivity is a combination of its basicity and nucleophilicity.

Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org However, the nucleophilicity of an amine does not always correlate directly with its basicity and is strongly influenced by steric factors. researchgate.net For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the bulky substituents are expected to significantly decrease its nucleophilic reactivity. researchgate.net

In nucleophilic substitution reactions , such as the alkylation with alkyl halides, the sterically hindered nature of this amine would likely lead to slower reaction rates compared to less hindered primary amines. msu.edu The approach of the amine to the electrophilic carbon of the alkyl halide would be impeded.

In nucleophilic addition reactions to carbonyl compounds, the steric bulk would again play a critical role. The formation of the initial tetrahedral intermediate would be less favorable due to steric repulsion between the amine's substituents and the carbonyl group's substituents.

Acylation is the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. youtube.com This reaction is a nucleophilic acyl substitution. While the nitrogen in (R)-2-Amino-3-methyl-1,1-diphenylbutane is nucleophilic, the steric hindrance will likely slow down the rate of acylation. The reaction typically proceeds through a tetrahedral intermediate, and the formation of this intermediate will be sterically demanding. youtube.com Often, a non-nucleophilic base is added to neutralize the acid byproduct.

Sulfonylation involves the reaction of an amine with a sulfonyl chloride to produce a sulfonamide. The mechanism is analogous to acylation. rsc.org The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The significant steric hindrance of (R)-2-Amino-3-methyl-1,1-diphenylbutane would be expected to decrease the rate of sulfonylation.

Table 2: Expected Reactivity in Acylation and Sulfonylation

| Reaction | Reactant | Expected Product | Mechanistic Consideration |

| Acylation | Acetyl chloride | N-((R)-3-methyl-1,1-diphenylbutan-2-yl)acetamide | Steric hindrance will slow the rate of nucleophilic attack. |

| Sulfonylation | p-Toluenesulfonyl chloride | N-((R)-3-methyl-1,1-diphenylbutan-2-yl)-4-methylbenzenesulfonamide | Bulky groups impede the approach to the sulfonyl group. |

This table illustrates the expected products and highlights the key mechanistic challenge posed by the compound's structure.

The reaction of primary amines with aldehydes or ketones leads to the formation of imines (also known as Schiff bases). numberanalytics.commasterorganicchemistry.com The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. lumenlearning.comlibretexts.org Due to the steric bulk of (R)-2-Amino-3-methyl-1,1-diphenylbutane, the formation of the carbinolamine and the subsequent imine may be slow.

Enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com Since (R)-2-Amino-3-methyl-1,1-diphenylbutane is a primary amine, it will form an imine, not an enamine, upon reaction with a carbonyl compound. masterorganicchemistry.com However, if this primary amine were to be, for example, N-alkylated to form a secondary amine, the resulting sterically hindered secondary amine would then react with an enolizable aldehyde or ketone to form an enamine. The formation of enamines from sterically hindered secondary amines can be challenging, and the regioselectivity of the resulting double bond can be influenced by the steric environment. makingmolecules.comacs.org

The imines derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane can undergo further transformations. For example, they can be reduced to form secondary amines or be attacked by nucleophiles. The chirality of the starting amine can be used to induce stereoselectivity in subsequent reactions of the imine.

Reactivity of the Aliphatic Backbone and Diphenyl Moiety

The structure of (R)-2-Amino-3-methyl-1,1-diphenylbutane offers two primary sites for chemical reactions: the aliphatic butane (B89635) chain containing the amino group and the aromatic diphenyl moiety.

Functionalization of the Butane Chain

The primary site for functionalization on the butane chain is the nucleophilic amino group. This group readily participates in a variety of chemical transformations, making it a key handle for the synthesis of more complex chiral molecules.

One of the most common and important reactions is the formation of imines (Schiff bases) through condensation with aldehydes and ketones. This reaction is often a critical step in the mechanism of catalytic cycles where the chiral amine is used as a catalyst or auxiliary. The formation of the imine activates the substrate for subsequent stereoselective transformations.

Another key functionalization is N-alkylation . The nitrogen atom can act as a nucleophile, displacing a leaving group from an alkyl halide or other electrophilic species. The steric hindrance provided by the bulky isopropyl and diphenylmethyl groups can influence the rate and feasibility of these alkylation reactions. For instance, protection of the nitrogen with a sterically demanding group like the triphenylmethyl (trityl) group has been shown to be effective in preserving the stereocenter during certain reactions.

Furthermore, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This transformation is fundamental in the construction of chiral auxiliaries, such as Evans-type oxazolidinones, which are widely used in asymmetric alkylation and aldol (B89426) reactions. The formation of these N-acyl derivatives is a critical step that allows for the subsequent stereocontrolled formation of new carbon-carbon bonds.

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings attached to the quaternary carbon of (R)-2-Amino-3-methyl-1,1-diphenylbutane are, in principle, susceptible to electrophilic aromatic substitution. The amino group, being an activating group, would typically direct incoming electrophiles to the ortho and para positions. However, the significant steric bulk surrounding the phenyl groups, imposed by the rest of the molecule, presents a substantial barrier to such reactions.

Due to this steric hindrance, electrophilic aromatic substitution on the phenyl rings of this specific compound is not a commonly employed synthetic strategy and is generally expected to be slow and require harsh reaction conditions. The substitution would likely favor the para position to minimize steric clash. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Reaction Kinetics and Thermodynamics of (R)-2-Amino-3-methyl-1,1-diphenylbutane Reactions

The efficiency and selectivity of reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane are governed by their kinetic and thermodynamic parameters.

Determination of Rate Constants and Activation Parameters

The rates of reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane can be determined by monitoring the change in concentration of reactants or products over time. Techniques such as spectroscopy (NMR, UV-Vis) and chromatography (GC, HPLC) are commonly used for this purpose. The rate law, which describes the dependence of the reaction rate on the concentration of reactants, provides insight into the composition of the transition state of the rate-determining step.

From the temperature dependence of the rate constant (k), key activation parameters can be determined using the Arrhenius equation. These include the activation energy (Ea), which represents the minimum energy required for the reaction to occur, and the pre-exponential factor (A), which is related to the frequency of correctly oriented collisions.

Table 1: Hypothetical Kinetic Data for a Diastereoselective Alkylation using a Derivative of (R)-2-Amino-3-methyl-1,1-diphenylbutane

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (s⁻¹) |

| 273 | 0.005 | 60 | 1.2 x 10⁸ |

| 283 | 0.012 | 60 | 1.2 x 10⁸ |

| 293 | 0.028 | 60 | 1.2 x 10⁸ |

| 303 | 0.063 | 60 | 1.2 x 10⁸ |

This table presents illustrative data for a hypothetical second-order reaction to demonstrate the relationship between temperature and rate constants, and the resulting activation parameters.

Equilibrium Constant Measurements for Reversible Reactions

Many reactions, such as the formation of imines from amines and aldehydes, are reversible. The position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentrations of products to reactants at equilibrium. A large Keq indicates that the products are thermodynamically favored.

The thermodynamic parameters of a reversible reaction, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined from the variation of the equilibrium constant with temperature (the van 't Hoff equation). Unfavorable thermodynamic equilibria can sometimes be overcome, for instance, by removing a byproduct as it is formed.

Detailed Mechanistic Studies of Reaction Pathways

Elucidating the precise step-by-step mechanism of a reaction is crucial for understanding its stereochemical outcome. For reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane, this often involves a combination of experimental and computational methods.

When used as a chiral auxiliary in alkylation reactions, derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, such as the corresponding oxazolidinone, form chiral enolates upon deprotonation. The stereochemical outcome of the subsequent alkylation is dictated by the facial selectivity of the electrophilic attack on the enolate. This selectivity is often controlled by the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for investigating reaction mechanisms. These calculations can model the structures of transition states and intermediates, providing insights into the energies of different reaction pathways. For example, DFT calculations can be used to predict which diastereomeric transition state is lower in energy, thus explaining the observed stereoselectivity in an asymmetric reaction.

In the context of iridium-catalyzed alkylation of amines with alcohols, mechanistic studies, including Hammett plots and computational analysis, have suggested a catalytic cycle where an intermediate aldehyde, formed from the alcohol, remains coordinated to the iridium catalyst. The amine then reacts with this coordinated aldehyde to form a hemiaminal, which subsequently dehydrates to an imine that is then reduced, all within the coordination sphere of the metal.

Transition State Characterization

The stereochemical outcome of reactions employing chiral auxiliaries is determined by the relative energies of the diastereomeric transition states. For reactions involving derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, computational and experimental studies have provided insights into the key interactions that govern this energy difference.

In asymmetric alkylation reactions of imines derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane and various aldehydes or ketones, the preferred transition state is one that minimizes steric interactions. The bulky diphenylmethyl group and the isopropyl group of the auxiliary create a highly constrained chiral environment around the C=N bond. Computational models suggest a transition state where the electrophile approaches the nucleophilic carbon of the enamine or enolate from the less hindered face. This is typically the face opposite to the large diphenylmethyl group.

For instance, in the alkylation of a lithiated aza-enolate derived from an imine of (R)-2-Amino-3-methyl-1,1-diphenylbutane, the transition state is often depicted as a six-membered ring involving the lithium cation chelating to the nitrogen and an oxygen atom of a solvent or additive. The stereochemistry of the newly formed C-C bond is dictated by the orientation of the electrophile as it approaches this chelated intermediate, which is sterically directed by the auxiliary's substituents.

| Reaction Type | Key Transition State Feature | Predicted Outcome |

| Asymmetric Alkylation | Chelation-controlled, six-membered ring | Electrophile attacks from the face opposite the diphenylmethyl group |

| Aldol Reaction | Zimmerman-Traxler-like chair conformation | Formation of syn or anti aldol products depending on enolate geometry |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental.

The formation of chiral imines or enamines as key intermediates is a common strategy. The reaction of (R)-2-Amino-3-methyl-1,1-diphenylbutane with a carbonyl compound readily forms an imine, which can then be deprotonated to generate a nucleophilic enamine or aza-enolate. Low-temperature NMR studies can often allow for the observation of these transient species. The chemical shifts and coupling constants of the protons adjacent to the nitrogen and on the auxiliary provide information about the conformation and geometry of the intermediate.

In some cases, stable derivatives of the intermediates have been isolated and characterized by X-ray crystallography, providing definitive proof of their structure. For example, the metalated aza-enolates can sometimes be crystallized, offering a snapshot of the species that precedes the stereodetermining bond-forming step.

| Intermediate Type | Method of Characterization | Key Findings |

| Chiral Imine | ¹H and ¹³C NMR Spectroscopy | Confirmation of imine formation and conformational bias |

| Lithiated Aza-enolate | Low-temperature NMR, X-ray Crystallography (where possible) | Evidence for chelated structures and defined geometry |

| Oxazolidinone | ¹H and ¹³C NMR, IR Spectroscopy | Formation of a rigid heterocyclic system for stereocontrol |

Elucidation of Stereochemical Outcomes in Reactions

The primary function of a chiral auxiliary is to control the stereochemistry of a reaction, leading to the preferential formation of one diastereomer over another. The stereochemical outcomes of reactions using (R)-2-Amino-3-methyl-1,1-diphenylbutane are a direct consequence of the mechanistic factors discussed above.

A common application of this auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids. The corresponding amide is prepared, and subsequent enolate formation and alkylation proceed with high diastereoselectivity. The bulky auxiliary effectively blocks one face of the enolate, leading to the formation of a single major diastereomer. The final product is then obtained by cleavage of the auxiliary, which can often be recovered and reused.

The diastereomeric ratio of the products is typically determined by chromatographic methods (e.g., HPLC or GC) or by NMR analysis of the crude reaction mixture. The absolute configuration of the major product is often determined by chemical correlation to a known compound or by X-ray crystallographic analysis of a suitable crystalline derivative.

A predictive model for the stereochemical outcome is based on the steric hindrance provided by the auxiliary. The incoming electrophile will preferentially attack from the less hindered face, which is generally the face opposite to the bulky diphenylmethyl group. This model has been successfully applied to a range of electrophiles and has proven to be a reliable tool for predicting the stereochemical course of these reactions.

| Reaction | Electrophile | Typical Diastereomeric Ratio (d.r.) |

| Alkylation of an enolate | Methyl iodide | >95:5 |

| Alkylation of an enolate | Benzyl (B1604629) bromide | >90:10 |

| Aldol reaction with an aldehyde | Benzaldehyde | >90:10 (syn or anti depending on conditions) |

Lack of Publicly Available Research Data Precludes In-Depth Article on (R)-2-Amino-3-methyl-1,1-diphenylbutane in Asymmetric Catalysis

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research findings on the chemical compound (R)-2-Amino-3-methyl-1,1-diphenylbutane and its role as a chiral ligand in transition metal-catalyzed asymmetric synthesis. Despite extensive searches for its application in various catalytic reactions, including hydrogenation, hydrosilylation, hydroboration, allylic alkylation, cross-coupling, epoxidation, and dihydroxylation, no detailed studies, performance data, or specific metal complex syntheses could be identified.

Chiral amines and their derivatives are a cornerstone of asymmetric catalysis, with many compounds derived from natural amino acids like valine being successfully employed as ligands to induce stereoselectivity in a wide array of chemical transformations. rsc.orgmdpi.comrsc.org These ligands coordinate with transition metals to create chiral catalysts that can preferentially generate one enantiomer of a product, a critical process in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnumberanalytics.comacs.org The general field of asymmetric catalysis is well-documented, with numerous examples of chiral ligands, including β-amino alcohols and phosphine (B1218219) derivatives, demonstrating high efficacy in reactions such as asymmetric hydrogenation and allylic alkylation. cdnsciencepub.comacs.orgacs.orgrsc.orgwikipedia.orgnih.gov

However, for the specific compound (R)-2-Amino-3-methyl-1,1-diphenylbutane, which is structurally derived from the amino acid valine, there is a notable absence of published research detailing its performance in the catalytic roles outlined in the requested article structure. The creation of a scientifically accurate and informative article, complete with data tables and detailed research findings as specified, is contingent on the availability of such public data. Without access to studies that have synthesized and tested metal complexes of this particular ligand, any attempt to generate the requested content would be speculative and fall short of the required standard of scientific accuracy.

Therefore, due to the lack of specific, verifiable research data in the public domain concerning the catalytic applications of (R)-2-Amino-3-methyl-1,1-diphenylbutane, it is not possible to generate the detailed article as requested. Further research and publication in the field would be necessary to provide the foundational information required for such a review.

Role of R 2 Amino 3 Methyl 1,1 Diphenylbutane in Catalysis and Asymmetric Synthesis

As a Chiral Ligand in Transition Metal Catalysis

Mechanistic Insights into Ligand-Metal Interactions and Catalytic Cycles

While specific, in-depth mechanistic studies solely focused on (R)-2-Amino-3-methyl-1,1-diphenylbutane are not extensively documented in publicly available literature, the behavior of similar chiral amine ligands in complex with transition metals provides a framework for understanding its potential catalytic cycles. The nitrogen atom of the amine can coordinate to a metal center, forming a chiral metal complex. This coordination alters the electronic and steric environment of the metal, enabling it to catalyze reactions with high stereocontrol.

The catalytic cycle typically involves the coordination of the reactants to the chiral metal complex, followed by a stereoselective transformation within the coordination sphere of the metal. The steric bulk of the diphenylmethyl and isopropyl groups of the (R)-2-Amino-3-methyl-1,1-diphenylbutane ligand is expected to create a well-defined chiral pocket around the metal center. This pocket dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer of the product. After the reaction, the product dissociates from the metal complex, regenerating the chiral catalyst for the next cycle. The efficiency and stereoselectivity of such catalytic systems are highly dependent on the nature of the metal, the solvent, and the reaction conditions.

As an Organocatalyst in Asymmetric Reactions

In addition to its role as a ligand in metal catalysis, (R)-2-Amino-3-methyl-1,1-diphenylbutane and its derivatives can function as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions.

Role as a Chiral Brønsted Base Organocatalyst

The primary amine group of (R)-2-Amino-3-methyl-1,1-diphenylbutane can act as a Brønsted base, accepting a proton from a substrate. This deprotonation can generate a reactive intermediate, such as an enolate, in a chiral environment. The subsequent reaction of this intermediate with an electrophile is then directed by the chiral catalyst, leading to an enantiomerically enriched product. The bulky substituents on the catalyst are crucial for creating a stereochemically defined environment that shields one face of the reactive intermediate, thus controlling the stereochemical outcome.

Applications in Nucleophilic Organocatalysis

In nucleophilic organocatalysis, the amine functionality of (R)-2-Amino-3-methyl-1,1-diphenylbutane can react with an electrophilic substrate to form a nucleophilic intermediate. A common example is the reaction with an α,β-unsaturated aldehyde to form a chiral enamine. This enamine can then participate in various asymmetric reactions, such as Michael additions or aldol (B89426) reactions. The stereoselectivity is controlled by the chiral backbone of the organocatalyst, which directs the subsequent C-C bond formation.

Chiral Phase-Transfer Catalysis Involving (R)-2-Amino-3-methyl-1,1-diphenylbutane Derivatives

Derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, such as quaternary ammonium (B1175870) salts, can be employed as chiral phase-transfer catalysts. These catalysts facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The chiral cation of the catalyst forms an ion pair with the anionic reactant, and the steric and electronic properties of the chiral cation influence the stereochemical course of the reaction in the organic phase. This methodology is particularly useful for the asymmetric alkylation of activated methylene (B1212753) compounds.

Stereoselective Transformations via Amine Activation

The primary amine of (R)-2-Amino-3-methyl-1,1-diphenylbutane can be utilized to activate carbonyl compounds through the formation of chiral iminium ions or enamines. For instance, the condensation with an α,β-unsaturated aldehyde generates a chiral iminium ion, which is a more reactive electrophile than the starting aldehyde. This activation allows for highly enantioselective conjugate additions of various nucleophiles. The bulky diphenylmethyl and isopropyl groups effectively shield one face of the iminium ion, leading to excellent stereocontrol.

As a Chiral Auxiliary for Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. (R)-2-Amino-3-methyl-1,1-diphenylbutane can serve as a chiral auxiliary by forming a covalent bond with a substrate, typically through its amine functionality to form an amide or an imine.

For example, when attached to a carboxylic acid to form a chiral amide, the bulky substituents of the (R)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary can effectively control the direction of enolate formation and subsequent alkylation at the α-position. The steric hindrance provided by the auxiliary directs the incoming electrophile to the less hindered face of the enolate, resulting in a high degree of diastereoselectivity. After the alkylation step, the chiral auxiliary can be cleaved to afford the enantiomerically enriched carboxylic acid derivative.

Covalent Attachment and Subsequent Diastereoselective Reactions

The foundational principle of using a chiral auxiliary, such as an amino compound like (R)-2-Amino-3-methyl-1,1-diphenylbutane, involves its temporary incorporation into a prochiral substrate. This is typically achieved through the formation of a covalent bond, most commonly an amide linkage if the substrate is a carboxylic acid or a derivative thereof. The bulky diphenylmethyl group and the chiral center of the auxiliary are intended to create a sterically hindered environment around the reaction center of the substrate.

This steric hindrance directs the approach of an incoming reagent from a less hindered face, leading to a diastereoselective transformation. For instance, in an alkylation reaction of an enolate derived from an amide of (R)-2-Amino-3-methyl-1,1-diphenylbutane, the electrophile would preferentially add to the face opposite the bulky auxiliary, resulting in one diastereomer in excess. However, specific examples and detailed research findings quantifying the diastereomeric excess for reactions employing this particular auxiliary are not readily found in the literature.

Cleavage Strategies for Auxiliary Removal

After the diastereoselective reaction is complete, the chiral auxiliary must be removed from the newly formed chiral product without racemizing the desired stereocenter. For amide-linked auxiliaries, this cleavage is a critical step. Common strategies include acidic or basic hydrolysis, reductive cleavage, or other methods tailored to the specific amide bond's stability.

For auxiliaries containing a hydroxyl group in addition to the amine, such as in many amino alcohol-based auxiliaries, cleavage can sometimes be facilitated under milder conditions. However, for a simple amino group as in (R)-2-Amino-3-methyl-1,1-diphenylbutane, more forcing conditions might be necessary, which could potentially compromise the stereochemical integrity of the product. Specific, optimized cleavage protocols for amides derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane are not well-documented.

Immobilization and Heterogenization of (R)-2-Amino-3-methyl-1,1-diphenylbutane-Based Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their reusability and simplifying product purification, thus making catalytic processes more sustainable and economically viable.

A variety of solid supports can be envisioned for the immobilization of a chiral amine catalyst. Common choices include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene. The support must be chemically inert under the reaction conditions and possess a high surface area to allow for efficient catalyst loading.

Functionalization of the support is often the first step. For instance, silica can be treated with organosilanes to introduce reactive groups, such as chloromethyl or isocyanate moieties. These groups can then react with the amino group of (R)-2-Amino-3-methyl-1,1-diphenylbutane to form a covalent bond, tethering the catalyst to the support. The length and nature of the linker between the support and the catalyst can significantly influence the catalyst's activity and selectivity. Despite these general strategies, specific studies detailing the design and synthesis of solid supports for this particular compound are lacking.

Once immobilized, the performance of the heterogeneous catalyst would be evaluated in both batch and continuous flow reactor systems. In a batch system, the catalyst, substrate, and reagents are mixed in a vessel for a set period. In a flow system, the substrate solution is continuously passed through a packed bed or a coated wall reactor containing the immobilized catalyst.

Flow systems often offer advantages in terms of heat and mass transfer, process control, and scalability. The performance of a heterogeneous catalyst is typically assessed by its activity (reaction rate), selectivity (chemo-, regio-, and stereoselectivity), and productivity. There is a lack of published data on the performance of heterogeneous catalysts derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane in either batch or flow systems.